Home > Products > Screening Compounds P51546 > 2-[(Pyrrolidin-1-yl)carbonyl]pyridine
2-[(Pyrrolidin-1-yl)carbonyl]pyridine - 83728-66-9

2-[(Pyrrolidin-1-yl)carbonyl]pyridine

Catalog Number: EVT-3168969
CAS Number: 83728-66-9
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Compound Description: This compound is a synthetic intermediate containing both a nitrogen-containing heterocycle and a borate ester group. It is synthesized through nucleophilic substitution and Suzuki reactions. []
  • Relevance: This compound shares the core 2-(pyrrolidin-1-yl)pyridine structure with 2-[(Pyrrolidin-1-yl)carbonyl]pyridine. The difference lies in the substituent at the 5th position of the pyridine ring.

4-(4′-Diethylaminophenyl)-6-(4-methoxyphenyl)-(2-pyrrolidin-1-yl)-pyridine-3-carbonitrile (DMPPC)

  • Compound Description: DMPPC is studied for its non-linear optical properties. It features a pyrrolidine ring, a pyridine ring, and various substituents. []
  • Relevance: This compound shares the 2-(pyrrolidin-1-yl)pyridine moiety with 2-[(Pyrrolidin-1-yl)carbonyl]pyridine. The structural difference lies in the presence of a nitrile group and two phenyl substituents on the pyridine ring in DMPPC.

N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazine carbothioamide derivatives

  • Compound Description: These derivatives exhibit enhanced antifungal properties compared to itraconazole. Their interactions with bovine serum albumin (BSA) have been studied, suggesting strong binding interactions driven by hydrogen bonds and van der Waals forces. []
  • Relevance: These derivatives are structurally similar to 2-[(Pyrrolidin-1-yl)carbonyl]pyridine, with both containing a pyridine ring substituted at the 2-position with a carbonyl group linked to a nitrogen-containing heterocycle. The key difference is the presence of a hydrazine carbothioamide moiety in these derivatives instead of the pyrrolidine ring in the target compound.

1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone)

  • Compound Description: Pyrovalerone and its analogues act as selective inhibitors of dopamine and norepinephrine transporters. They have little effect on serotonin trafficking and show minimal affinity for various serotonin and dopamine receptors. []
  • Relevance: Though structurally different from 2-[(Pyrrolidin-1-yl)carbonyl]pyridine, Pyrovalerone is grouped in the same category of monoamine uptake inhibitors, highlighting a shared pharmacological interest despite structural differences.

SL651498 [6-Fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one]

  • Compound Description: SL651498 acts as a full agonist at GABAA receptors containing α2 and α3 subunits and as a partial agonist at those containing α1 and α5 subunits. It exhibits anxiolytic-like effects similar to conventional benzodiazepines but with minimal ataxia. []
  • Relevance: SL651498 shares the pyrrolidin-1-yl-carbonyl moiety with 2-[(Pyrrolidin-1-yl)carbonyl]pyridine, highlighting the potential relevance of this structural feature in modulating GABAA receptor activity, even within a more complex molecular scaffold.

6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-amide derivatives

  • Compound Description: Modifications of this lead structure led to the development of fluorinated Trk inhibitors with picomolar IC50 values, suitable for development as PET radioligands. Two representative radiolabeled inhibitors, [18F]16 and [18F]27, show promise as in vivo PET imaging agents. []
  • Relevance: While not directly comparable in structure to 2-[(Pyrrolidin-1-yl)carbonyl]pyridine, the research on these derivatives highlights the significance of exploring diverse nitrogen-containing heterocycles, including pyrrolidine derivatives, in drug development, especially for targeting specific protein kinases like Trk.

2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide (7a)

  • Compound Description: 7a is a high-affinity ligand for the melanin-concentrating hormone receptor 1 (MCHr1). It potently inhibits MCH-mediated Ca2+ release and shows good plasma and CNS exposure upon oral dosing, making it a potential treatment for obesity. []
  • Relevance: Although structurally distinct from 2-[(Pyrrolidin-1-yl)carbonyl]pyridine, 7a highlights the importance of exploring various nitrogen-containing heterocycles, particularly pyrrolidine derivatives, in drug discovery. The incorporation of a pyrrolidine ring in 7a suggests its potential role in enhancing the compound's binding affinity and selectivity for specific targets like MCHr1.

9-bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-11H-indeno[1,2-c]quinolin-11-one (BPIQ)

  • Compound Description: BPIQ, a quinoline derivative, demonstrates significant inhibitory potential against various cancer cell lines, including liver cancer cells. It induces apoptosis and modulates ER stress, suggesting potential chemotherapeutic or chemopreventive applications for hepatocellular carcinoma (HCC) treatment. []
  • Relevance: While not directly structurally related to 2-[(Pyrrolidin-1-yl)carbonyl]pyridine, BPIQ highlights the significance of incorporating pyrrolidine rings into larger molecular frameworks. The presence of multiple pyrrolidin-1-yl-ethoxy groups in BPIQ suggests their potential role in influencing its pharmacological properties, particularly its anticancer activity.

11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518)

  • Compound Description: SB1518 is a potent Janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) inhibitor. It demonstrates selectivity over JAK1 and JAK3. SB1518 shows promise as a therapeutic agent for myelofibrosis and lymphoma and is currently in phase 2 clinical trials. []
  • Relevance: Although structurally different from 2-[(Pyrrolidin-1-yl)carbonyl]pyridine, SB1518 shares the presence of a pyrrolidine ring, highlighting its potential significance as a pharmacophore in medicinal chemistry. The incorporation of the pyrrolidine ring in SB1518 suggests its contribution to the molecule's overall drug-like properties and its specific interactions with target kinases like JAK2 and FLT3.

1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP)

  • Compound Description: α-PVP is a psychomotor stimulant and a synthetic cathinone derivative. It acts as a potent blocker at dopamine and norepinephrine transporters, exhibiting properties similar to MDPV, methamphetamine, and cocaine. It has been associated with severe neurological and cardiovascular effects, leading to hospitalizations and even deaths. []
  • Relevance: Like 2-[(Pyrrolidin-1-yl)carbonyl]pyridine, α-PVP features a pyrrolidine ring directly attached to a carbonyl group, suggesting this structural motif's potential relevance in influencing interactions with monoamine transporters.

3-[2-(pyrrolidin-1-yl)ethyl]indoles

  • Compound Description: This class of compounds exhibits potent agonistic activity for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor, making them potential candidates for treating migraine with reduced side effects compared to non-selective drugs like Sumatriptan. []
  • Relevance: While structurally different from 2-[(Pyrrolidin-1-yl)carbonyl]pyridine, the 3-[2-(pyrrolidin-1-yl)ethyl]indoles highlight the importance of exploring various substitutions and extensions of the pyrrolidine ring system for achieving selectivity towards specific serotonin receptor subtypes.

(R)-2-[(Pyrrolidin-1-yl)methyl]pyrrolidine and (R)-1-Methyl-2-[(pyrrolidin-1-yl)methyl]pyrrolidine

  • Compound Description: These chiral compounds are synthesized using sparteine-mediated asymmetric functionalization of N-Boc pyrrolidine, showcasing a method for achieving high enantiomeric excess (85% ee) in their preparation. []
  • Relevance: These compounds are structural analogs of 2-[(Pyrrolidin-1-yl)carbonyl]pyridine, sharing the common feature of a pyrrolidine ring. The distinction lies in the replacement of the carbonyl group in the target compound with a methylene linker in these analogs. This difference allows for investigating the importance of the carbonyl group in the biological activity of the target compound.

3-[(Dimethylamino)methyl]-6-methoxy-2-methyl-4-phenylisoquinolin-1(2H)-one (ISQ-1)

  • Compound Description: ISQ-1 is an isoquinolinone derivative that blocks the ultrarapid delayed rectifier current, IKur, by targeting the Kv1.5 channel. It shows promising atrial antifibrillatory effects in dogs with underlying heart failure. []
  • Relevance: While structurally distinct from 2-[(Pyrrolidin-1-yl)carbonyl]pyridine, ISQ-1's development highlights the continued exploration of various heterocyclic scaffolds, beyond simple pyridine derivatives, for cardiovascular drug development. The success of ISQ-1 in targeting the Kv1.5 channel emphasizes the importance of investigating diverse heterocyclic compounds for their potential in treating cardiac arrhythmias.
  • Compound Description: TG100435 is a multitargeted, orally active protein tyrosine kinase inhibitor that is metabolized primarily by flavin-containing monooxygenases to its more potent N-oxide metabolite, TG100855. Both compounds exhibit potent kinase inhibition against Src family kinases and show promising anticancer activity. [, , ]

2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives

  • Compound Description: This class of compounds has been identified as potent and selective histamine-3 receptor antagonists. Among them, compound 39 demonstrates promising in vitro and in vivo profiles, making it a potential candidate for further development. []
  • Relevance: Though not directly comparable in structure to 2-[(Pyrrolidin-1-yl)carbonyl]pyridine, these derivatives underscore the importance of exploring diverse heterocyclic scaffolds incorporating a pyrrolidine ring. The development of these compounds as histamine-3 receptor antagonists suggests the potential of such structural motifs in targeting various neurological pathways.

2-Phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides

  • Compound Description: These compounds have been identified as novel molecular switches that can modulate the pharmacological modes of the K(v)7.2 (KCNQ2) channel. Specifically, (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide (ML252) shows potent K(v)7.2 channel inhibitory activity and good brain penetration. []
  • Relevance: Although structurally different from 2-[(Pyrrolidin-1-yl)carbonyl]pyridine, this research on 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides emphasizes the importance of exploring different ways to incorporate pyrrolidine rings into drug-like molecules. The discovery of ML252 as a potent K(v)7.2 channel inhibitor suggests the potential of pyrrolidine-containing compounds in modulating ion channel activity for therapeutic purposes.

(Cyclohexyl)phenyl[2-(pyrrolidin-1-yl)ethyl]silanol (Sila-procyclidine)

  • Compound Description: Sila-procyclidine, a silicon-containing analogue of the antimuscarinic agent procyclidine, exhibits stereoselective antimuscarinic activity. The (R)-enantiomer shows higher affinity for ileal and atrial muscarinic receptors compared to the (S)-enantiomer. []
  • Relevance: While structurally different from 2-[(Pyrrolidin-1-yl)carbonyl]pyridine, sila-procyclidine highlights the exploration of pyrrolidine-containing compounds in medicinal chemistry beyond simple aromatic systems. The study of its stereochemistry further emphasizes the significance of chirality in drug design, even for compounds with similar pharmacophores.
  • Compound Description: These organometallic compounds feature a pyrrolidine-substituted benzene ring coordinated to an iron(II) center. Crystallographic studies reveal structural details about the coordination geometry and conformation of the pyrrolidine ring in these complexes. []
  • Relevance: Although structurally distinct from 2-[(Pyrrolidin-1-yl)carbonyl]pyridine, these organometallic complexes demonstrate the versatility of the pyrrolidine motif in coordinating to metal centers. The structural insights gained from these complexes can inform the design of other metal-based compounds incorporating pyrrolidine rings for various applications, including catalysis and materials science.

(E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate

  • Compound Description: This compound, featuring a pyrrolidine ring attached to a substituted phenyl acrylate moiety, has been characterized by X-ray crystallography, revealing details about its molecular conformation and crystal packing interactions. []
  • Relevance: This compound, similar to 2-[(Pyrrolidin-1-yl)carbonyl]pyridine, showcases a pyrrolidine ring directly linked to an aromatic system. The presence of the acrylate group in this compound offers a potential site for further functionalization and exploration of its chemical reactivity.

4-({4-[(alkylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole1-yl}carbonyl)pyridines

  • Compound Description: These compounds are synthesized through the heterocyclization of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with isonicotinic acid hydrazide, providing a series of novel pyridine derivatives with potential biological activity. []

2-[(Substituted-pyrazolin-1-yl)carbonyl]-thieno[2,3-b]pyridine derivatives

  • Compound Description: These derivatives, synthesized from 3-amino-4,6-dimethyl-2-thieno[2,3-b]pyridine carbohydrazide and various chalcones or Mannich base derivatives, represent a new class of heterocyclic compounds with potential biological applications. []
  • Relevance: Although these thienopyridine derivatives differ significantly in their core structure from 2-[(Pyrrolidin-1-yl)carbonyl]pyridine, they highlight the broad interest in exploring diverse heterocyclic scaffolds for drug discovery. The incorporation of pyrazoline rings in these derivatives suggests their potential as pharmacophores for various therapeutic targets.

2-[(Substituted-pyrazol-1-yl)carbonyl]-thieno[2,3b]pyridine derivatives

  • Compound Description: Synthesized from 3-amino-4,6-dimethyl-2-thieno[2,3-b]pyridine carbohydrazide, 1,3-diketones, alkylethoxymethylenes, and ketene dithioacetals, these compounds offer diverse chemical structures within the thienopyridine class. Their synthesis provides valuable insights for developing novel heterocyclic compounds. []
  • Relevance: Despite the structural differences from 2-[(Pyrrolidin-1-yl)carbonyl]pyridine, these thienopyridine derivatives, with their incorporation of pyrazole rings, showcase the exploration of different heterocyclic combinations for potential biological activity. The presence of various substituents on the pyrazole ring further expands the chemical space covered by these compounds, allowing for a broader exploration of their structure-activity relationships.
  • Compound Description: SB02055 and SB04028 are designed as novel PET tracers for imaging fibroblast activation protein (FAP) in cancer. While SB02055 shows nominal tumor uptake, SB04028 demonstrates clear tumor visualization with higher tumor uptake compared to the previously reported tracer PNT6555. []
  • Relevance: While structurally different from 2-[(Pyrrolidin-1-yl)carbonyl]pyridine, these compounds exemplify the use of pyrrolidine derivatives in developing diagnostic tools. Incorporating a (R)-pyrrolidin-2-yl-boronic acid moiety suggests its potential in targeting specific biomarkers like FAP.

1-[2-(5-tert-Butyl-[1,3,4] oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone (LC15-0133)

  • Compound Description: LC15-0133 is a dipeptidyl peptidase-4 inhibitor. Its metabolism in rat liver microsomes reveals hydroxylation and carbonyl reduction as the major metabolic pathways. Interestingly, a C-demethylated metabolite is generated through nonenzymatic decarboxylation of a carboxyl metabolite. []
  • Relevance: Similar to 2-[(Pyrrolidin-1-yl)carbonyl]pyridine, LC15-0133 contains a pyrrolidine ring, albeit within a more complex structure. The presence of the pyrrolidine ring in LC15-0133, despite its different substitution pattern compared to the target compound, suggests the potential relevance of this motif in interacting with enzymatic targets.
  • Compound Description: These iron(II) complexes exhibit hysteretic spin-crossover (SCO) behavior, making them potential candidates for molecular switching and memory applications. Structural studies reveal that significant molecular reorganizations and conformational changes upon SCO contribute to the observed hysteresis. []
  • Relevance: Although structurally distinct from 2-[(Pyrrolidin-1-yl)carbonyl]pyridine, these iron(II) complexes highlight the broader use of nitrogen-containing heterocyclic ligands, beyond simple pyrrolidine derivatives, in coordination chemistry. The study of their spin-crossover properties demonstrates the potential of such complexes in developing functional materials with switchable magnetic properties.

N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride

  • Compound Description: This compound features a caprolactam moiety connected to a triethylamine group via a benzoyl linker. The synthesis involves reacting 4-methylbenzoic acid with thionyl chloride, caprolactam, and either N-bromosuccinimide or hydrochloric acid. []
  • Relevance: While structurally distinct from 2-[(Pyrrolidin-1-yl)carbonyl]pyridine, this compound shares a similarity in the presence of a cyclic amide group. This structural feature, though present in different ring sizes, suggests a potential shared reactivity or interaction profile with certain chemical entities.

N-(Phenyl(pyrrolidin-1-yl) methyl)benzamide (PBB)

  • Compound Description: This compound serves as a ligand in various metal complexes, including those of vanadyl(IV), manganese(II), iron(II), nickel(II), and copper(II). Spectral studies reveal that PBB acts as a neutral bidentate ligand, coordinating through the carbonyl oxygen and azomethine nitrogen. The copper(II) complex exhibits notable antimicrobial activity. []
  • Compound Description: TAK-044 is a potent and competitive endothelin (ET) receptor antagonist. It exhibits antagonist activity at both ETA and ETB receptors. TAK-044 effectively inhibits various ET-1-induced cellular responses, including phosphatidylinositol hydrolysis, arachidonic acid release, and intracellular Ca2+ increase. []
  • Relevance: Although structurally distinct from 2-[(Pyrrolidin-1-yl)carbonyl]pyridine, TAK-044 emphasizes the exploration of cyclic amine derivatives in drug discovery. The presence of a piperazine ring in TAK-044, structurally related to pyrrolidine, suggests its potential role in interacting with GPCR targets like ET receptors.

3,3‐Diphenyl‐2,5‐dioxo‐pyrrolidin‐1‐yl‐acetamides and 3,3‐Diphenyl‐propionamides

  • Compound Description: This series of amides was synthesized and evaluated for their potential as anticonvulsant agents. These compounds demonstrated activity in various seizure models, with compound 3q showing a particularly promising profile, surpassing the efficacy of some commonly used antiepileptic drugs. []
  • Relevance: While these compounds share a pyrrolidine ring with 2-[(Pyrrolidin-1-yl)carbonyl]pyridine, they differ in the presence of a 2,5-dioxo-pyrrolidinyl or a phenylpropyl substituent on the amide nitrogen, respectively. This difference highlights how modifications to the pyrrolidine ring system can significantly impact a compound's pharmacological profile and potential therapeutic applications.

Di-μ-dioxo-bis­({1-[phen­yl(2-pyridyl-κN)methyl­ene]-2-(pyrrolidin-1-ylthio­carbonyl-κS)hydrazinato-κN1}oxovanadium(V))

  • Compound Description: This binuclear vanadium(V) complex features two vanadium atoms bridged by two oxo ligands. Each vanadium center is further coordinated by a tridentate ligand containing pyridine, thiolate, and azomethine nitrogen donor atoms. The complex is stabilized by weak intermolecular C—H⋯O interactions. []
  • Relevance: This complex, despite its structural complexity, shares a common feature with 2-[(Pyrrolidin-1-yl)carbonyl]pyridine in the presence of a pyrrolidine ring. This highlights the versatility of pyrrolidine as a building block in various chemical entities, including metal complexes. The distinct coordination environment and the presence of vanadium in this complex offer a unique perspective on the potential applications of pyrrolidine-containing compounds beyond traditional medicinal chemistry.

5-substituted 3-nitro- and 3-substituted 5-nitro-2-pyrrolidin-1-ylthiophenes

  • Compound Description: This class of compounds, featuring a pyrrolidine ring attached to a nitrothiophene core, was investigated for their protonation behavior in acidic media. The study analyzed the influence of various substituents on the protonation equilibrium and provided insights into the electronic interactions within these molecules. []
  • Compound Description: This series of compounds was designed and synthesized as potential sodium channel blockers and anticonvulsant agents. Among them, compound 5c exhibited potent anticonvulsant activity in the maximal electroshock (MES) test with a favorable safety profile. []
  • Relevance: Although structurally different from 2-[(Pyrrolidin-1-yl)carbonyl]pyridine, these derivatives highlight the exploration of diverse heterocyclic scaffolds containing a pyrrolidine ring for potential therapeutic applications. The development of these compounds as sodium channel blockers suggests the potential of such structural motifs in targeting various neurological pathways.

2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines

  • Compound Description: These compounds, synthesized via the Buchwald–Hartwig amination, represent a new class of quinoline derivatives. Their photophysical properties and interactions with ct-DNA suggest potential applications in biological systems, possibly as DNA-binding agents. []
  • Relevance: Although structurally different from 2-[(Pyrrolidin-1-yl)carbonyl]pyridine, these quinoline derivatives highlight the continued exploration of nitrogen-containing heterocycles, including pyrrolidine derivatives, in drug development and chemical biology. The incorporation of a pyrrolidine or morpholine ring at the 6-position of the quinoline core suggests their potential role in modulating DNA binding affinity and selectivity.
Overview

2-[(Pyrrolidin-1-yl)carbonyl]pyridine is a compound characterized by a pyridine ring substituted at the 2-position with a carbonyl group linked to a pyrrolidine moiety. Its molecular formula is C11H12N2OC_{11}H_{12}N_2O, and it has a molecular weight of approximately 204.23 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various receptors that may lead to therapeutic applications.

Source and Classification

This compound belongs to the class of heterocyclic compounds, specifically pyridine derivatives, which are known for their diverse pharmacological properties. Pyrrolidine derivatives are often utilized in drug development due to their ability to modify biological activity through structural variations. The combination of pyridine and pyrrolidine structures in 2-[(Pyrrolidin-1-yl)carbonyl]pyridine enhances its potential as a bioactive molecule.

Synthesis Analysis

Methods

The synthesis of 2-[(Pyrrolidin-1-yl)carbonyl]pyridine can be achieved through several methods, primarily involving the reaction of pyrrolidine with substituted pyridines. One common approach includes:

  1. Preparation of Pyrrolidine Derivative: Pyrrolidine is reacted with a suitable carbonyl precursor, typically using an acid catalyst to facilitate the formation of the carbonyl linkage.
  2. Formation of Carbonyl Linkage: The reaction may involve acylation processes where pyrrolidine acts as a nucleophile attacking an electrophilic carbonyl carbon on a suitable pyridine derivative.

Technical Details

For example, one method involves reacting 4-chloropyridine with pyrrolidine in the presence of an acid catalyst, which promotes the formation of the desired carbonyl compound. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the product.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-[(Pyrrolidin-1-yl)carbonyl]pyridine features:

  • A pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom.
  • A carbonyl group (C=O) linked to a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom.

The structural formula can be represented as follows:

Structure C5H4NC O C4H8N\text{Structure }\text{C}_5\text{H}_4\text{N}-\text{C O }-\text{C}_4\text{H}_8\text{N}

Data

Chemical Reactions Analysis

Reactions and Technical Details

2-[(Pyrrolidin-1-yl)carbonyl]pyridine can undergo various chemical reactions typical for both pyridine and carbonyl-containing compounds:

  1. Nucleophilic Addition Reactions: The carbonyl group can react with nucleophiles, leading to various derivatives.
  2. Substitution Reactions: The nitrogen atoms in both the pyridine and pyrrolidine rings can participate in electrophilic substitution reactions, potentially altering the compound's biological activity.

These reactions highlight the compound's versatility for further functionalization in synthetic pathways.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 2-[(Pyrrolidin-1-yl)carbonyl]pyridine often involves interaction with specific biological targets such as receptors or enzymes. Preliminary studies suggest that similar compounds may exhibit selective binding to opioid receptors, particularly kappa opioid receptors. This interaction could lead to analgesic effects or modulation of pain pathways.

Data from interaction studies indicate that structural modifications can significantly influence binding affinity and selectivity towards these receptors, making it crucial for therapeutic development.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 2-[(Pyrrolidin-1-yl)carbonyl]pyridine include:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in polar organic solvents; solubility in water may vary based on pH.

Chemical Properties

Chemical properties include:

  • Reactivity with nucleophiles due to the electrophilic nature of the carbonyl group.
  • Stability under standard laboratory conditions but may require specific handling due to potential reactivity.

Relevant data on these properties are essential for practical applications in synthesis and formulation.

Applications

Scientific Uses

2-[(Pyrrolidin-1-yl)carbonyl]pyridine has potential applications in various fields:

  1. Medicinal Chemistry: Its structure suggests potential use as an analgesic or anti-inflammatory agent due to interactions with opioid receptors.
  2. Drug Development: The compound could serve as a lead structure for synthesizing new therapeutic agents targeting pain management or other neurological conditions.
  3. Biological Research: Understanding its mechanism of action could provide insights into receptor dynamics and drug-receptor interactions.

Properties

CAS Number

83728-66-9

Product Name

2-[(Pyrrolidin-1-yl)carbonyl]pyridine

IUPAC Name

pyridin-2-yl(pyrrolidin-1-yl)methanone

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C10H12N2O/c13-10(12-7-3-4-8-12)9-5-1-2-6-11-9/h1-2,5-6H,3-4,7-8H2

InChI Key

VVSBDPSFOBQHNU-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=CC=N2

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.